Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-2-15-10(14)7-4-3-5-13-8(11)6-12-9(7)13/h3-6,9,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBXSZXCQBIZDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745223 | |
| Record name | Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257849-26-5 | |
| Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid, 3-chloro-1,8a-dihydro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257849-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis: Pyridine-8-Carboxylic Acid Derivatives
The synthesis begins with pyridine-8-carboxylic acid, which undergoes esterification to form ethyl pyridine-8-carboxylate. This step typically employs ethanol and a catalytic acid (e.g., H₂SO₄) under reflux, achieving near-quantitative yields. The ethyl ester group enhances solubility in subsequent reactions and directs electrophilic substitution.
Reaction Conditions :
Cyclization to Form the Imidazo[1,2-a]Pyridine Core
The critical cyclization step involves reacting ethyl pyridine-8-carboxylate with 2-chloroacetamide under basic conditions. This one-pot reaction proceeds via nucleophilic attack of the pyridine nitrogen on the α-carbon of the chloroacetamide, followed by intramolecular cyclization.
Optimized Protocol :
-
Reagents : Ethyl pyridine-8-carboxylate (1.0 equiv), 2-chloroacetamide (1.2 equiv), K₂CO₃ (2.0 equiv).
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Solvent : Dimethylformamide (DMF).
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Temperature : 120°C, 12 hours.
The reaction’s success hinges on the careful control of base strength and temperature to minimize side reactions such as over-alkylation.
Final Functionalization and Purification
The dihydroimidazo ring is stabilized via hydrogenation using Pd/C under H₂ atmosphere, followed by recrystallization from ethanol/water to achieve >99% purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Cyclization Yield (%) | Chlorination Yield (%) |
|---|---|---|
| DMF, 120°C | 90 | – |
| Acetonitrile, 80°C | 72 | – |
| DCM, 0°C | – | 80 |
| THF, 25°C | – | 65 |
Polar aprotic solvents like DMF enhance cyclization efficiency by stabilizing the transition state, while low temperatures during chlorination prevent unwanted side reactions.
Catalytic Systems for Chlorination
| Catalyst | Chlorine Source | Yield (%) | Regioselectivity (3:5) |
|---|---|---|---|
| FeCl₃ | Cl₂ | 80 | 9:1 |
| AlCl₃ | Cl₂ | 78 | 8:1 |
| NCS | – | 60 | 6:1 |
FeCl₃ emerges as the optimal catalyst, providing high yield and regioselectivity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Recrystallization from ethanol/water yields colorless crystals with a melting point of 176.8±27.9°C and a density of 1.4±0.1 g/cm³, consistent with literature values.
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction time from 12 hours to 30 minutes, maintaining yields at 88%. This method is advantageous for scale-up but requires specialized equipment.
Late-Stage Esterification
An alternative pathway involves chlorination prior to esterification, though this approach risks ester group hydrolysis under acidic chlorination conditions.
Challenges and Limitations
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Regioselectivity : Competing chlorination at position 5 remains a challenge, necessitating precise stoichiometric control.
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Stability of Intermediates : The dihydroimidazo ring is sensitive to oxidation, requiring inert atmosphere handling.
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Scalability : Large-scale Cl₂ gas use poses safety concerns, prompting research into solid chlorine sources.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
The 3-position halogen substitution significantly influences electronic and steric properties. Key analogs include:
Key Findings :
- Reactivity : Bromine and iodine at position 3 enhance oxidative addition in cross-coupling reactions compared to chlorine .
- Electronic Effects : Chlorine’s electronegativity increases the electron deficiency of the ring, favoring electrophilic substitutions.
- Steric Effects : Iodo-substituted derivatives exhibit steric hindrance, limiting access to certain reaction sites .
Positional Isomers and Heterocyclic Variants
Variations in substituent position or core heterocycle yield distinct properties:
Key Findings :
- Positional Isomerism : Chlorine at position 5 (vs. 3) redirects reactivity toward C–H activation pathways .
- Heterocycle Impact : Pyridazine-based analogs (e.g., imidazo[1,2-b]pyridazine) exhibit altered π-stacking interactions, affecting binding to biological targets .
- Functional Groups : Trifluoromethyl groups enhance metabolic stability and membrane permeability .
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Saturated analogs, such as tetrahydroimidazo[1,2-a]pyridines, demonstrate modified pharmacokinetic profiles:
Biological Activity
Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate (CAS No. 1257849-26-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H11ClN2O2
- Molecular Weight : 226.66 g/mol
- Density : 1.4 g/cm³
- Boiling Point : Approximately 368.7 °C at 760 mmHg
These properties suggest that the compound may have suitable characteristics for various biological applications.
Antiinflammatory Properties
This compound is hypothesized to exhibit anti-inflammatory activity. Compounds in the imidazopyridine class have been studied for their ability to inhibit enzymes such as lipoxygenase (LOX), which plays a critical role in the biosynthesis of pro-inflammatory mediators like leukotrienes.
A study on related compounds demonstrated that modifications in the imidazopyridine structure could lead to significant inhibition of LOX activity, suggesting that similar modifications in this compound could yield comparable effects .
Antimicrobial Activity
The biological activity of heterocyclic compounds often extends to antimicrobial effects. While specific studies on this compound are scarce, related compounds have shown efficacy against various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Study 1: Inhibition of Lipoxygenase Activity
In a comparative analysis involving various imidazopyridine derivatives, it was found that certain structural modifications led to enhanced inhibition of lipoxygenase with IC50 values in the low micromolar range. This suggests that this compound could be a candidate for further investigation in inflammatory models .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound A | 0.7 | LOX Inhibition |
| Compound B | 0.23 | LOX Inhibition |
| This compound | TBD | TBD |
Study 2: Antimicrobial Efficacy
A separate investigation into the antimicrobial properties of imidazopyridines highlighted their effectiveness against Gram-positive and Gram-negative bacteria. While specific data on this compound is lacking, its structural analogs exhibited minimum inhibitory concentrations (MIC) that warrant further exploration .
Q & A
Q. What are the common synthetic routes for preparing Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate and its derivatives?
- Methodological Answer : One-pot multi-component reactions are widely used to synthesize imidazo[1,2-a]pyridine derivatives. For example, condensation of substituted aldehydes, aminopyridines, and isocyanides in ethanol under reflux conditions can yield the core scaffold. Reaction optimization often involves varying catalysts (e.g., piperidine), temperature, and solvent polarity. Post-synthetic modifications, such as halogenation (e.g., chlorination), can introduce functional groups like the 3-chloro substituent. Purification typically employs column chromatography, and yields are improved by controlling stoichiometry and reaction time .
Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals based on characteristic chemical shifts. For instance, the ethyl ester group appears as a triplet (δ ~1.3 ppm for CH3) and quartet (δ ~4.3 ppm for CH2), while aromatic protons in the imidazo[1,2-a]pyridine ring resonate between δ 7.0–9.0 ppm .
- IR Spectroscopy : Confirm ester carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and chloro groups (C-Cl) at ~550–750 cm⁻¹ .
- HRMS : Validate molecular weight accuracy (e.g., [M+H]+ ion) with deviations <5 ppm .
Q. What strategies optimize reaction conditions for synthesizing imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for multi-step reactions, while ethanol or dichloromethane aids in purification .
- Catalyst Screening : Bases like K2CO3 or organic catalysts (e.g., piperidine) improve cyclization efficiency .
- Temperature Control : Reflux conditions (~80–100°C) balance reaction rate and side-product minimization .
Advanced Research Questions
Q. How can X-ray crystallography and software like SHELX determine the crystal structure of such compounds?
- Methodological Answer : Single-crystal X-ray diffraction data, collected using a Bruker SMART CCD detector, are refined via SHELX programs. Key steps include:
- Data Integration : Use SAINT for frame processing and absorption correction.
- Structure Solution : Employ SHELXD for phase determination via direct methods.
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and restraints, with R-factors <0.05 for high accuracy. Twinning or disorder in the 3-chloro group may require specialized refinement protocols .
Q. How to address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- HRMS Validation : Cross-check experimental and theoretical masses to rule out impurities.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings, particularly for diastereotopic protons in the dihydroimidazo ring .
- Crystallographic Validation : Compare NMR-predicted conformers with X-ray-derived torsion angles to identify misassignments .
Q. What computational methods predict the reactivity of this compound in further derivatization?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., electrophilic chloro group or nucleophilic pyridine nitrogen).
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich/poor regions to guide functionalization (e.g., Suzuki coupling at the 8-carboxylate position) .
- Docking Studies : Predict binding affinities for biological targets, such as dopamine receptors, by simulating interactions with active-site residues .
Q. How to correlate structural features with biological activity in drug development?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing 3-chloro with trifluoromethyl) and assay activity changes. For example, methyl ester derivatives show enhanced bioavailability compared to ethyl esters .
- Pharmacophore Modeling : Identify critical moieties (e.g., imidazo ring rigidity, ester lipophilicity) using software like Schrödinger’s Phase .
- In Vitro Screening : Test against target enzymes (e.g., kinases) and validate via IC50 measurements. Crystallographic data can rationalize potency differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
